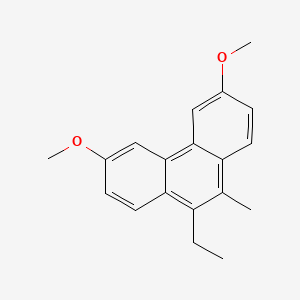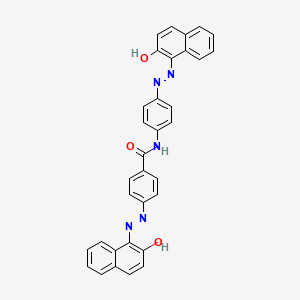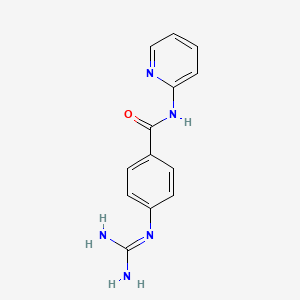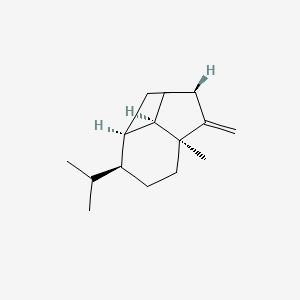![molecular formula C11H20ClNO3 B13803841 (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride CAS No. 62351-05-7](/img/structure/B13803841.png)
(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride: is a chemical compound with the molecular formula C11H20ClNO3 . It is known for its dual functionality, resulting from the presence of both methacrylic and epoxy groups in the same molecule . This compound is often used in the synthesis of hydrogels and other polymeric materials due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride typically involves the free radical aqueous copolymerization reaction of 2,3-epoxypropyl methacrylate and 2-(methacryloyloxy)ethyl trimethyl ammonium chloride . The reaction uses N,N′-methylenebisacrylamide as a cross-linking agent and ammonium persulfate as a free radical initiator . The reaction conditions often include a one-to-one mole ratio of the reactants, dissolved in isopropyl alcohol .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure consistent product quality. The use of continuous reactors and automated systems helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride undergoes various chemical reactions, including:
Free Radical Polymerization: This reaction is commonly used to form hydrogels and other polymeric materials.
Substitution Reactions: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Ammonium Persulfate: Used as a free radical initiator in polymerization reactions.
N,N′-Methylenebisacrylamide: Acts as a cross-linking agent in the formation of hydrogels.
Major Products Formed:
Polymeric Materials: Various polymeric materials with unique properties are formed through the polymerization reactions.
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: Used in the synthesis of superabsorbent polymers and hydrogels.
Biology:
Biocompatible Materials: The compound is used to create materials that are compatible with biological systems, making them suitable for medical applications.
Medicine:
Drug Delivery Systems: Hydrogels synthesized from this compound are used in controlled drug delivery systems due to their ability to absorb and release drugs in a controlled manner.
Industry:
Mécanisme D'action
The mechanism of action of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride involves its ability to form cross-linked networks through free radical polymerization. The epoxy and methacrylic groups react with various initiators and cross-linking agents to form stable polymeric structures . These structures can interact with different molecules, making them suitable for applications such as dye adsorption and drug delivery .
Comparaison Avec Des Composés Similaires
2-(Methacryloyloxy)ethyl Trimethyl Ammonium Chloride: Shares similar methacrylic functionality but lacks the epoxy group.
2,3-Epoxypropyl Methacrylate: Contains the epoxy group but lacks the ammonium chloride functionality.
Uniqueness: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions and form more complex polymeric structures compared to its similar compounds .
Propriétés
Numéro CAS |
62351-05-7 |
|---|---|
Formule moléculaire |
C11H20ClNO3 |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C11H20NO3.ClH/c1-9(2)11(13)14-6-5-12(3,4)7-10-8-15-10;/h10H,1,5-8H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
YVPHBTUFPWLPEY-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C(=O)OCC[N+](C)(C)CC1CO1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
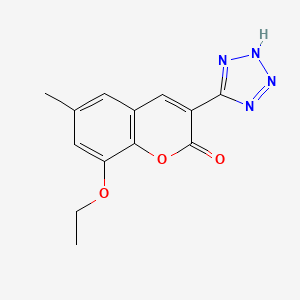
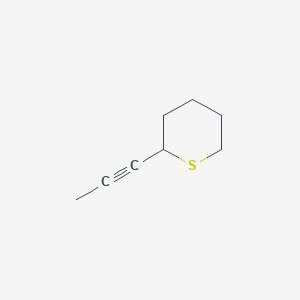
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
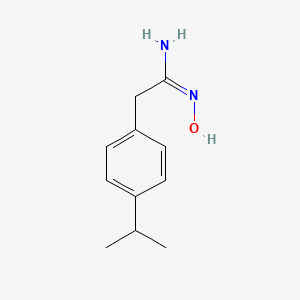
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
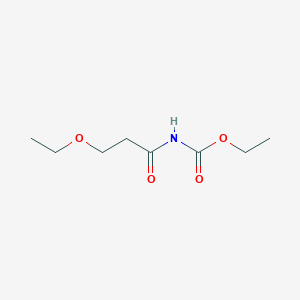
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
